molecular formula C13H25NO5 B12793086 N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol CAS No. 116265-56-6

N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol

Cat. No.: B12793086
CAS No.: 116265-56-6
M. Wt: 275.34 g/mol
InChI Key: KQJNIIPZTFEXMR-YGNMPJRFSA-N
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Description

N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxymethyl group and an imino group attached to a pentyl chain and a fucitol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups into more reactive forms.

    Substitution: Allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular processes and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imino sugars and carboxymethyl derivatives, such as:

  • N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-D-glucitol
  • N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-D-mannitol

Uniqueness

N-(5-Carboxymethyl-1-pentyl)-1,5-dideoxy-1,5-imino-L-fucitol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

116265-56-6

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

methyl 6-[(2S,3R,4S,5R)-3,4,5-trihydroxy-2-methylpiperidin-1-yl]hexanoate

InChI

InChI=1S/C13H25NO5/c1-9-12(17)13(18)10(15)8-14(9)7-5-3-4-6-11(16)19-2/h9-10,12-13,15,17-18H,3-8H2,1-2H3/t9-,10+,12+,13-/m0/s1

InChI Key

KQJNIIPZTFEXMR-YGNMPJRFSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](CN1CCCCCC(=O)OC)O)O)O

Canonical SMILES

CC1C(C(C(CN1CCCCCC(=O)OC)O)O)O

Origin of Product

United States

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